molecular formula C12H14F3NO4 B8030691 1-Nitro-3-(pentyloxy)-5-(trifluoromethoxy)benzene

1-Nitro-3-(pentyloxy)-5-(trifluoromethoxy)benzene

Cat. No.: B8030691
M. Wt: 293.24 g/mol
InChI Key: CHZBEQMUKUKRQX-UHFFFAOYSA-N
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Description

1-Nitro-3-(pentyloxy)-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of nitro, pentyloxy, and trifluoromethoxy functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Nitro-3-(pentyloxy)-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzene derivative followed by the introduction of pentyloxy and trifluoromethoxy groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Nitro-3-(pentyloxy)-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pentyloxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Nitro-3-(pentyloxy)-5-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Nitro-3-(pentyloxy)-5-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, while the pentyloxy and trifluoromethoxy groups can influence the compound’s lipophilicity and reactivity. These interactions can affect various biological and chemical processes, making the compound useful in different applications.

Comparison with Similar Compounds

1-Nitro-3-(pentyloxy)-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

    1-Nitro-3-(trifluoromethoxy)benzene: Lacks the pentyloxy group, which may result in different chemical and biological properties.

    1-Nitro-3-(pentyloxy)benzene:

    1-Nitro-3-(methoxy)-5-(trifluoromethoxy)benzene: Contains a methoxy group instead of a pentyloxy group, leading to differences in lipophilicity and reactivity.

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

1-nitro-3-pentoxy-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4/c1-2-3-4-5-19-10-6-9(16(17)18)7-11(8-10)20-12(13,14)15/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZBEQMUKUKRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=CC(=C1)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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